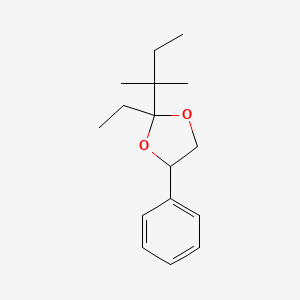
2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. This particular compound features a complex structure with multiple substituents, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane typically involves the reaction of a ketone or aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of high-throughput reactors and automated systems can help achieve consistent product quality and reduce production costs.
化学反応の分析
Types of Reactions
2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to the original ketone or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can regenerate the original ketone or aldehyde.
科学的研究の応用
2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, facilitating complex organic syntheses.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxolane derivatives.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups. The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize and process dioxolane derivatives.
類似化合物との比較
Similar Compounds
1,3-Dioxane: Another cyclic acetal with a six-membered ring.
1,3-Dioxepane: A seven-membered cyclic acetal.
2-Methyl-2-(2-methylpropyl)-4-phenyl-1,3-dioxolane: A structurally similar compound with a different substituent.
Uniqueness
2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable cyclic structures makes it particularly valuable as a protecting group in organic synthesis.
特性
CAS番号 |
62674-02-6 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC名 |
2-ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H24O2/c1-5-15(3,4)16(6-2)17-12-14(18-16)13-10-8-7-9-11-13/h7-11,14H,5-6,12H2,1-4H3 |
InChIキー |
JLILOGIGVBSDQQ-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCC(O1)C2=CC=CC=C2)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



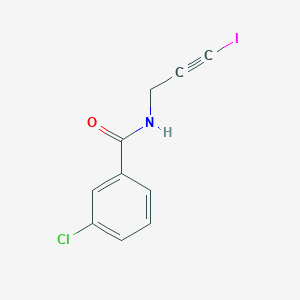
![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)
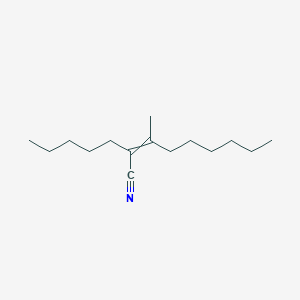

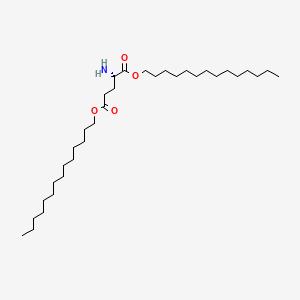
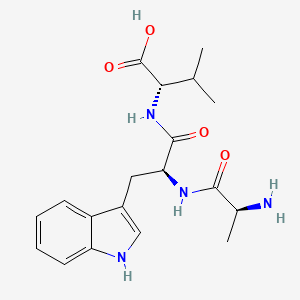
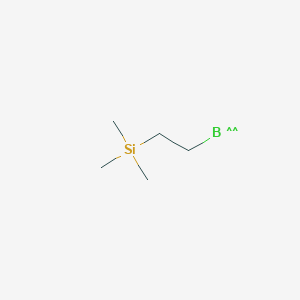
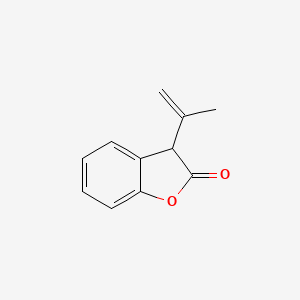
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
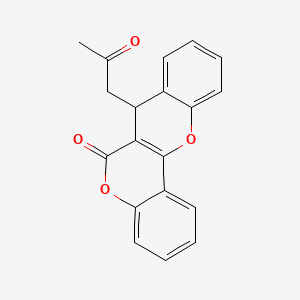
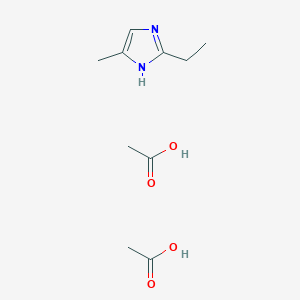
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
